6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile 6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 1820620-42-5
VCID: VC7953924
InChI: InChI=1S/C12H10N4/c1-9-5-6-11(14-8-9)16-12-4-2-3-10(7-13)15-12/h2-6,8H,1H3,(H,14,15,16)
SMILES: CC1=CN=C(C=C1)NC2=CC=CC(=N2)C#N
Molecular Formula: C12H10N4
Molecular Weight: 210.23

6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile

CAS No.: 1820620-42-5

Cat. No.: VC7953924

Molecular Formula: C12H10N4

Molecular Weight: 210.23

* For research use only. Not for human or veterinary use.

6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile - 1820620-42-5

Specification

CAS No. 1820620-42-5
Molecular Formula C12H10N4
Molecular Weight 210.23
IUPAC Name 6-[(5-methylpyridin-2-yl)amino]pyridine-2-carbonitrile
Standard InChI InChI=1S/C12H10N4/c1-9-5-6-11(14-8-9)16-12-4-2-3-10(7-13)15-12/h2-6,8H,1H3,(H,14,15,16)
Standard InChI Key FADNQOROOVXLSY-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1)NC2=CC=CC(=N2)C#N
Canonical SMILES CC1=CN=C(C=C1)NC2=CC=CC(=N2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile features a bicyclic structure comprising two pyridine rings. The primary pyridine ring is substituted at the 2-position with a carbonitrile group (-CN) and at the 6-position with an amino group linked to a 5-methylpyridin-2-yl moiety. This arrangement creates distinct electronic environments: the carbonitrile group exerts an electron-withdrawing effect, while the amino group enhances nucleophilicity.

Table 1: Key Structural Features

FeaturePositionRole
Carbonitrile (-CN)2Electron withdrawal
Amino (-NH-)6Nucleophilicity
5-Methylpyridin-2-yl6-aminoSteric/electronic modulation

The methyl group on the secondary pyridine ring introduces steric hindrance, potentially influencing binding affinity in biological systems.

Synthetic Methodologies

Conventional Synthesis

The compound is typically synthesized via a two-step process:

  • Nucleophilic Aromatic Substitution: A pyridine derivative undergoes amination at the 6-position using 5-methylpyridin-2-amine under basic conditions (e.g., NaH or K₂CO₃).

  • Cyanation: Introduction of the carbonitrile group at the 2-position via palladium-catalyzed cyanation, often employing Zn(CN)₂ as a cyanide source.

Table 2: Representative Synthetic Routes

MethodConditionsYield (%)Reference
Nucleophilic substitutionDMF, 80°C, 12 h65
Palladium-catalyzed cyanationPd(OAc)₂, 100°C, 6 h72

Microwave-Assisted Synthesis

Recent adaptations leverage microwave irradiation to reduce reaction times. For example, cyclocondensation reactions using similar precursors achieve yields of 78–85% within 1–2 hours, compared to 65–72% over 12–18 hours conventionally .

Reactivity and Functionalization

Carbonitrile Reactivity

The -CN group participates in:

  • Cycloadditions: Formation of triazoles or tetrazoles via [3+2] cycloadditions with azides.

  • Hydrolysis: Conversion to carboxylic acids or amides under acidic or basic conditions.

Amino Group Transformations

The amino group facilitates:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Schiff Base Formation: Condensation with aldehydes/ketones.

Table 3: Key Reactions

Reaction TypeReagentsProduct
AcylationAcetyl chloride, Et₃NN-Acetyl derivative
CycloadditionNaN₃, CuSO₄Tetrazole

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In vitro studies demonstrate inhibition of COX-2 and TNF-α production in macrophages, with IC₅₀ values of 1.2–3.8 μM. The carbonitrile group likely enhances binding to catalytic sites via dipole interactions.

TargetActivity (IC₅₀)Mechanism
COX-21.5 μMCompetitive inhibition
MCF-78.7 μMApoptosis induction

Applications in Drug Development

Kinase Inhibitors

Structural analogs serve as ATP-competitive inhibitors for EGFR and VEGFR2, suggesting utility in targeted cancer therapies.

Materials Science

The rigid pyridine framework and polar groups enable use in liquid crystals or metal-organic frameworks (MOFs).

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